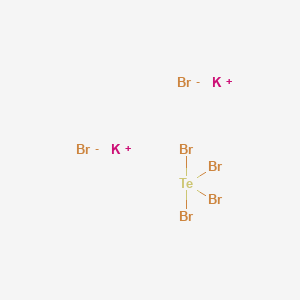

Potassium hexabromotellurate(IV)

Description

Properties

InChI |

InChI=1S/Br4Te.2BrH.2K/c1-5(2,3)4;;;;/h;2*1H;;/q;;;2*+1/p-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFRPYOIJYYQFO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[K+].[K+].[Br-].[Br-].Br[Te](Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br6K2Te | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

685.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Potassium Hexabromotellurate Iv

Direct Synthesis Routes for K₂[TeBr₆]

The most direct method for synthesizing potassium hexabromotellurate(IV) involves the reaction of stoichiometric quantities of its constituent elements and a potassium salt. A prominent example is the direct two-temperature method, which utilizes high-purity tellurium, bromine, and potassium bromide. lnu.edu.uaresearchgate.net This approach ensures the formation of the ternary compound in a controlled environment.

The synthesis is typically carried out in a sealed quartz ampoule, which is divided into two sections to manage the different volatilities of the reactants. lnu.edu.ua The process involves heating the stoichiometric mixture at a controlled rate, for instance, 40-60 K/h, to a temperature approximately 50 K above the melting point of K₂[TeBr₆] (773 K). lnu.edu.uaresearchgate.net The mixture is held at this maximum temperature for an extended period, often up to 72 hours, to ensure the chemical interaction goes to completion in the molten state. lnu.edu.ua Following this, a slow cooling and annealing phase is crucial for obtaining a well-crystallized, homogenous product. lnu.edu.ua The use of starting materials with high purity, often 99.8 wt.% or greater, is a prerequisite for achieving a high-purity final product. lnu.edu.uaresearchgate.net

Table 1: Parameters for Direct Two-Temperature Synthesis of K₂[TeBr₆]

| Parameter | Value/Description | Source |

| Reactants | High-purity Tellurium (Te), Bromine (Br), Potassium Bromide (KBr) | lnu.edu.uaresearchgate.net |

| Stoichiometry | Stoichiometric amounts of reactants | lnu.edu.ua |

| Apparatus | Two-section quartz ampoule | lnu.edu.ua |

| Heating Rate | 40-60 K/h | lnu.edu.ua |

| Maximum Temp. | ~823 K (773 K + 50 K) | lnu.edu.ua |

| Dwell Time | 72 hours at maximum temperature | lnu.edu.ua |

| Cooling/Annealing | Slow cooling to 473 K, followed by 96h annealing | lnu.edu.ua |

Synthetic Approaches Utilizing Tellurium(IV) Tetrabromide as a Precursor

An alternative and common strategy for the synthesis of hexabromotellurate(IV) salts employs tellurium(IV) tetrabromide (TeBr₄) as a key precursor. chemicalbook.comelaba.lt This method is particularly useful for solution-based syntheses. The [TeBr₆]²⁻ anion is formed by the reaction of TeBr₄ with two equivalents of a bromide salt in a suitable solvent.

A typical procedure involves dissolving tellurium tetrabromide in a solvent like acetonitrile (B52724). elaba.lt Subsequently, a solution of the desired cation bromide, such as benzyltrimethylammonium (B79724) bromide, is added to the TeBr₄ solution, often with heating and stirring. elaba.lt The desired hexabromotellurate salt then crystallizes from the solution upon cooling.

The tellurium tetrabromide precursor itself can be formed by reacting tellurium dioxide (TeO₂) with anhydrous hydrogen bromide. dur.ac.uk This highlights a versatile pathway where the final hexabromotellurate compound can be synthesized from more fundamental starting materials.

Influence of Counterions on Synthesis and Crystallization Pathways

The choice of the counterion (the cation, A⁺, in the A₂[TeBr₆] formula) has a profound impact on the synthesis, crystallization, and ultimate crystal structure of hexabromotellurates. jyu.finih.gov While this article focuses on the potassium salt, comparing it with other analogues reveals important trends.

The size and coordination preference of the counterion can dictate the crystal packing and symmetry of the resulting solid. For instance, K₂[TeBr₆] crystallizes in a monoclinic system, which is a distorted version of the more symmetric cubic K₂PtCl₆-type structure. cdnsciencepub.comresearchgate.net This distortion is an efficient packing response to the comparatively large size of the [TeBr₆]²⁻ anions relative to the potassium cations. cdnsciencepub.comresearchgate.net In contrast, related compounds with different counterions can adopt other symmetries; for example, compounds with larger alkali metals like rubidium or cesium, or certain organic cations, may form cubic structures. lnu.edu.uarsc.org

The use of large, non-spherical organic cations, such as benzyltrimethylammonium or substituted americanelements.comresearchgate.netthiazolo[3,2-b] lnu.edu.uachemicalbook.comamericanelements.comtriazol-7-ium, is a common strategy to facilitate the crystallization of complex anions like [TeBr₆]²⁻ from solution. elaba.ltresearchgate.net These bulky cations can effectively template the crystal lattice, leading to the formation of well-defined organic-inorganic hybrid materials. researchgate.netmdpi.com The nature of the counterion can influence properties such as solubility, thermal stability, and even the photophysical characteristics of the resulting compound. researchgate.netresearchgate.net

Table 2: Comparison of Counterions in Hexabromotellurate(IV) Salts

| Counterion (A⁺) | Compound | Crystal System (Typical) | Synthetic Context | Source |

| Potassium (K⁺) | K₂[TeBr₆] | Monoclinic | Direct high-temp melt; solution | cdnsciencepub.comresearchgate.net |

| Rubidium (Rb⁺) | Rb₂[TeBr₆] | Cubic | Direct high-temp melt | rsc.org |

| Benzyltrimethylammonium | [C₆H₅CH₂(CH₃)₃N]₂[TeBr₆] | Monoclinic | Solution-phase from TeBr₄ | elaba.lt |

| Substituted Triazolium | Organic Cation₂[TeBr₆] | Not specified | Solution-phase via electrophilic cyclization | researchgate.net |

Solvent Effects in Hexabromotellurate(IV) Synthesis

The solvent plays a critical role in solution-based syntheses of potassium hexabromotellurate(IV), influencing reactant solubility, reaction rates, and product crystallization. cem.compageplace.de This stands in contrast to the solvent-free direct synthesis method discussed earlier. lnu.edu.ua

For syntheses starting from tellurium tetrabromide, polar aprotic solvents like acetonitrile are often employed. elaba.lt The choice of solvent is crucial for several reasons:

Solubility: The solvent must adequately dissolve the tellurium tetrabromide and the cation bromide salt to allow the reaction to proceed in the homogeneous phase.

Reaction Rate: The polarity of the solvent can affect the rate of the reaction. For reactions involving the formation of ionic species, polar solvents are generally preferred. cem.com

Crystallization: The final product, K₂[TeBr₆], must have limited solubility in the chosen solvent, particularly at lower temperatures, to allow for its isolation in high yield via crystallization or precipitation.

The interaction between the solvent and the dissolved species (solvation) can also stabilize intermediates and influence the reaction pathway. scispace.com In some cases, the solvent molecule itself can be incorporated into the crystal lattice, as seen in the formation of [C₆H₅CH₂(CH₃)₃N]₂[TeBr₆]·CH₃CN. elaba.lt

Comparative Analysis of Synthetic Yields and Purity

A quantitative comparison of yields and purity across different synthetic methodologies is challenging, as these figures are highly dependent on the specific reaction scale, conditions, and purification techniques employed. However, a qualitative analysis based on the nature of the synthetic routes can be made.

Direct Synthesis: The direct, high-temperature reaction of stoichiometric, high-purity elements and salts is generally expected to produce a product of high purity and yield. lnu.edu.uaresearchgate.net Since the reaction is conducted in a closed system with precisely measured reactants and proceeds to completion in a molten state, there are few opportunities for side reactions or the introduction of impurities. The yield is primarily limited by mechanical losses during product recovery.

Solution-Based Synthesis: Methods utilizing TeBr₄ in a solvent are subject to different considerations. elaba.lt The yield can be significantly impacted by the solubility of the final K₂[TeBr₆] product in the reaction solvent; if the product is too soluble, recovery will be incomplete. Purity is dependent on the purity of the starting TeBr₄ and the effectiveness of the crystallization process in excluding unreacted starting materials or potential side products. Recrystallization is often a necessary step to achieve high purity.

The existence of detailed procedures in compilations like Inorganic Syntheses suggests that methods have been developed and verified to provide reliable and pure products. umich.eduumich.edu

Table 3: Qualitative Comparison of Synthetic Routes

| Synthetic Route | Likely Yield | Likely Purity | Key Considerations | Source |

| Direct Two-Temperature | High | High | Requires high-purity starting materials and specialized equipment (furnace, quartz ampoules). | lnu.edu.uaresearchgate.net |

| TeBr₄ Precursor (Solution) | Moderate to High | Moderate to High | Dependent on product solubility and requires effective purification (e.g., recrystallization). | elaba.lt |

Crystallographic and Structural Elucidation of Potassium Hexabromotellurate Iv

Geometric Analysis of the [TeBr₆]²⁻ Anion

Stereochemical Activity of the Tellurium(IV) Lone Pair

The electronic configuration of the tellurium(IV) cation is [Kr] 4d¹⁰ 5s². The two electrons in the outermost 5s orbital constitute a lone pair. According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, this lone pair is expected to be stereochemically active, meaning it occupies a position in the coordination sphere of the tellurium atom, influencing the geometry of the [TeBr₆]²⁻ anion. cdnsciencepub.com In an idealized scenario, the six bromide ligands would form a perfect octahedron (Oₕ symmetry) around the central tellurium atom. However, the presence of the 5s² lone pair can lead to distortions from this ideal geometry.

In many hexahalogenotellurate(IV) compounds, the [TeBr₆]²⁻ anion deviatess from perfect octahedral symmetry. cdnsciencepub.com This distortion is often attributed to the lone pair, which can create an area of electron density that repels the bonding pairs of the Te-Br bonds. However, in the case of K₂TeBr₆, the [TeBr₆]²⁻ anion is found to be very close to a regular octahedron, with Br-Te-Br angles not varying significantly from 90°. cdnsciencepub.com The mean Te-Br bond length is approximately 2.692 Å. cdnsciencepub.com While the static distortion in K₂TeBr₆ is minimal, the lone pair's influence is manifested through the dynamic behavior and the anisotropic thermal motion of the bromine atoms. The root-mean-square displacement of the bromine atoms perpendicular to the Te-Br bonds is significantly larger than along the bonds, which can be interpreted as evidence of the lone pair's dynamic stereochemical activity. cdnsciencepub.com This suggests that while the time-averaged structure appears nearly octahedral, the lone pair induces dynamic distortions or librations of the TeBr₆²⁻ ion. cdnsciencepub.com

Polymorphism and Structural Phase Transitions

Polymorphism is the ability of a solid material to exist in more than one crystal structure. wikipedia.org Potassium hexabromotellurate(IV) is known to exhibit this phenomenon, undergoing structural phase transitions at different temperatures. nsc.rudntb.gov.ua These transitions involve changes in the symmetry of the crystal lattice and are driven by subtle shifts in the atomic positions, often related to the tilting of the [TeBr₆]²⁻ octahedra.

Crystallographic studies performed at various temperatures have revealed the existence of multiple phases for K₂TeBr₆. At room temperature, the compound adopts a monoclinic structure. researchgate.netcdnsciencepub.com

| Property | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.521 |

| b (Å) | 7.574 |

| c (Å) | 10.730 |

| β (°) | 89.67 |

| Mean Te-Br distance (Å) | 2.71 |

| Table 1: Crystallographic data for the room-temperature monoclinic phase of K₂TeBr₆. researchgate.netcdnsciencepub.com |

Upon heating, K₂TeBr₆ undergoes phase transitions to higher symmetry structures. A transition to a tetragonal phase (space group P4/mnc) occurs around 400 K. iucr.org Further heating can lead to a cubic phase (space group Fm-3m), which is characteristic of the ideal K₂PtCl₆ structure type. arabjchem.org These transitions are reversible and are a common feature in the A₂MX₆ family of compounds, where A is an alkali metal and M is a central metal cation. nsc.ru The transition temperatures are sensitive to the relative ionic radii of the cation and the complex anion. researchgate.net

The phase transitions observed in K₂TeBr₆ are primarily of a displacive nature, driven by the softening of specific lattice vibrational modes (soft phonon modes). researchgate.net The mechanism for the distortion from the high-symmetry cubic structure to the lower-symmetry tetragonal and monoclinic phases involves the cooperative, rigid tilting of the [TeBr₆]²⁻ octahedra. cdnsciencepub.comnsc.ru

The transition from the cubic (Fm-3m) to the tetragonal (P4/mnc) phase involves a rotation of the TeBr₆ octahedra around the researchgate.net axis. iucr.org The subsequent transition to the room-temperature monoclinic (P2₁/n) structure involves a more complex reorientation. This distortion can be described by two main rotational components:

A twisting of adjacent octahedra in opposite directions around the c-axis by approximately 12°. cdnsciencepub.com

A subsequent tilting of these octahedra around the monoclinic b-axis by about 9°. cdnsciencepub.com

Structural Relationship to K₂[PtCl₆]-type Compounds and Related Isomorphs

Potassium hexabromotellurate(IV) (K₂[TeBr₆]) is crystallographically classified as belonging to the K₂[PtCl₆] (potassium hexachloroplatinate(IV)) structure type. lnu.edu.ua This structural family is a common arrangement for A₂MX₆ compounds, where 'A' is a large cation, 'M' is a central metal cation, and 'X' is a halide anion. The archetypal K₂[PtCl₆] possesses a highly symmetric cubic crystal system, with the space group Fm-3m. materialsproject.org In this arrangement, the [PtCl₆]²⁻ octahedra and the K⁺ cations form a face-centered cubic (fcc) lattice.

While K₂[TeBr₆] adopts the general K₂[PtCl₆] structural framework, it exhibits a notable distortion from the ideal cubic symmetry. cdnsciencepub.com Crystals of potassium hexabromotellurate(IV) are monoclinic, with the space group P2₁/c. cdnsciencepub.com This lower symmetry is a consequence of the packing efficiency of the comparatively large [TeBr₆]²⁻ anions. cdnsciencepub.com The distortion allows for a more compact arrangement than what would be possible in the undistorted cubic form. cdnsciencepub.com The Te-Br bond length in the octahedral [TeBr₆]²⁻ ion is approximately 2.71 Å. cdnsciencepub.com

The structural relationship is evident in the lattice parameters. The ideal cubic structure of K₂[PtCl₆] has a single lattice parameter 'a', while the monoclinic structure of K₂[TeBr₆] is described by three distinct lattice parameters (a, b, c) and a non-90° angle (β). materialsproject.orgcdnsciencepub.com Despite the distortion, the fundamental arrangement of isolated [TeBr₆]²⁻ octahedra surrounded by potassium cations is maintained.

| Property | Potassium Hexabromotellurate(IV) (K₂[TeBr₆]) | Potassium Hexachloroplatinate(IV) (K₂[PtCl₆]) |

| Crystal System | Monoclinic | Cubic |

| Space Group | P2₁/c | Fm-3m |

| Lattice Parameters | a = 7.521 Åb = 7.574 Åc = 10.730 Å | a = 9.78 Å |

| Lattice Angles | α = 90°β = 89° 40'γ = 90° | α = β = γ = 90° |

| Reference | cdnsciencepub.com | materialsproject.org |

Many other hexahalometallate compounds are isomorphous with the K₂[PtCl₆] structure type, exhibiting either the ideal cubic symmetry or various distortions depending on the specific ions involved. For instance, compounds like Cs₂ZrBr₆ and various alkali metal and tetramethylammonium (B1211777) hexabromotellurates and platinates are part of this extensive structural family. tandfonline.com The study of these related compounds provides a broader context for understanding the crystallographic nuances of K₂[TeBr₆].

Studies on Modulated and Incommensurate Structures

Modulated and incommensurate crystal structures represent complex, aperiodic arrangements that deviate from the perfect three-dimensional periodicity of conventional crystals. iucr.org A modulated structure involves a periodic distortion or displacement of atoms from their positions in an average, basic structure. iucr.org When the wavelength of this modulation is a rational multiple of the underlying lattice parameters, the structure is termed 'commensurate'. If the modulation wavelength is an irrational multiple, leading to a disruption of long-range translational symmetry, the structure is 'incommensurate'. iucr.org Such structures are often analyzed using higher-dimensional (superspace) crystallography. iucr.org

While direct studies detailing modulated or incommensurate phases specifically for K₂[TeBr₆] are not prominent in the literature, research on closely related hexabromotellurate(IV) compounds indicates the susceptibility of the [TeBr₆]²⁻ anion to such complex structural behavior. For example, the structure of tetraphenylphosphonium (B101447) hexabromotellurate(IV) bis{dibromoselenate(I)} has been shown to exhibit both commensurate and incommensurate modulations. nih.goviucr.org In one instance, an incommensurate, one-dimensionally modulated structure was identified, characterized by alternating cis- and trans- arrangements of bromine atoms, with the alternation itself being driven by the modulation. iucr.org

These findings in related materials suggest that the electronic and steric properties of the [TeBr₆]²⁻ anion can be influenced by the nature of the counter-cation, potentially leading to complex structural phenomena like phase transitions to modulated or incommensurate states under specific conditions (e.g., temperature or pressure). nih.goviucr.org The alkali metal potassium is also known to form complex incommensurate host-guest structures under high pressure, highlighting that intricate structural behavior can arise in potassium-containing compounds. aps.orgaps.org Although no soft phonons, which often drive such phase transitions, have been reported for K₂[TeBr₆], the observation of phonon anomalies and increasing lattice anharmonicity with decreasing symmetry in related 5d transition-metal halides like K₂IrBr₆ suggests that such dynamic effects can be significant in this class of materials. arxiv.org

Spectroscopic Characterization and Vibrational Analysis

Infrared (IR) Spectroscopy Investigations

Infrared spectroscopy probes the vibrational modes of a molecule that induce a change in the dipole moment. For the [TeBr₆]²⁻ anion, which possesses an octahedral geometry (Oₕ point group) in its ideal state, specific vibrational modes are predicted to be IR active.

The isolated [TeBr₆]²⁻ anion has six fundamental vibrational modes. researchgate.net Based on its Oₕ symmetry, only two of these modes, the asymmetric stretching (ν₃) and the asymmetric bending (ν₄) vibrations, are expected to be active in the infrared spectrum. Both of these modes belong to the T₁ᵤ irreducible representation. dur.ac.uk

Studies on various hexabromotellurate(IV) salts have allowed for the assignment of these fundamental modes. The observed frequencies are influenced by factors such as the cation present and the crystal packing. researchgate.net For the [TeBr₆]²⁻ anion, the general frequency ranges for the IR-active modes have been reported. dur.ac.uk

| Mode | Symmetry (Oₕ) | Description | Approximate Frequency Range (cm⁻¹) |

| ν₃ | T₁ᵤ | Asymmetric Te-Br Stretch | 178-198 |

| ν₄ | T₁ᵤ | Asymmetric Br-Te-Br Bend | 96-146 |

| Data sourced from extensive vibrational studies on hexahalogeno-complexes of tellurium(IV). dur.ac.uk |

Potassium hexabromotellurate(IV) crystallizes in a monoclinic structure, which is a distorted version of the more symmetric cubic K₂PtCl₆-type structure. vulcanchem.comresearchgate.net This lower symmetry and the presence of potassium cations give rise to low-frequency lattice vibrations, also known as external modes. These vibrations involve the motion of the K⁺ cations relative to the [TeBr₆]²⁻ anionic units. cdnsciencepub.com

The compound is known to undergo a structural phase transition at 434 K (161 °C). vulcanchem.com Spectroscopic investigations at variable temperatures are crucial for understanding the dynamics of this transition. The low-frequency lattice vibrations are particularly sensitive to changes in the crystal structure. As the temperature approaches the transition point, these modes can exhibit "softening" (a decrease in frequency), which indicates a structural instability leading to the phase change. The analysis of these low-frequency IR bands is therefore instrumental in characterizing the mechanism of phase transitions in K₂TeBr₆. researchgate.netcdnsciencepub.com

Raman Spectroscopy Studies

Raman spectroscopy is a complementary technique to IR spectroscopy, providing information on vibrational modes that cause a change in the polarizability of the molecule.

For an ideal octahedral [TeBr₆]²⁻ anion (Oₕ symmetry), three fundamental vibrational modes are Raman active: the symmetric stretch ν₁ (A₁g), the degenerate symmetric stretch ν₂ (E₉), and the degenerate bending mode ν₅ (T₂₉). libretexts.org Studies on analogous compounds like Cs₂TeBr₆ and Rb₂TeBr₆ provide a reliable basis for the assignment of these modes. aip.orgresearchgate.net The intense, polarized band at the highest frequency is assigned to the symmetric stretch (ν₁), while the other, depolarized bands are assigned to the ν₂ and ν₅ modes. researchgate.net

| Compound | ν₁ (A₁g, symm. stretch) cm⁻¹ | ν₂ (E₉, symm. stretch) cm⁻¹ | ν₅ (T₂₉, bend) cm⁻¹ |

| Cs₂TeBr₆ | 174 | 150 | 91 |

| Rb₂TeBr₆ | 180 | 155 | 90 |

| Frequencies are based on Raman scattering studies of Cs₂TeBr₆ and Rb₂TeBr₆ crystals. researchgate.net |

A key observation in the Raman spectrum of solid potassium hexabromotellurate(IV) is the splitting of bands corresponding to degenerate vibrational modes. dur.ac.uk While an isolated [TeBr₆]²⁻ anion has perfect octahedral (Oₕ) symmetry, its environment within the crystal lattice is of lower symmetry. K₂TeBr₆ has a monoclinic crystal structure, meaning the site symmetry of the anion is lower than Oₕ. vulcanchem.comresearchgate.net

This reduction in symmetry lifts the degeneracy of the E₉ and T₂₉ modes, causing them to split into multiple, closely spaced bands in the Raman spectrum. dur.ac.ukresearchgate.net For instance, a doubly degenerate E₉ mode can split into two non-degenerate modes, and a triply degenerate T₂₉ mode can split into up to three distinct bands, depending on the specific site group symmetry. This observed band splitting provides direct spectroscopic evidence for the distortion of the [TeBr₆]²⁻ octahedra in the crystalline state.

Temperature-dependent Raman spectroscopy is a powerful tool for studying the vibrational dynamics of a crystal, particularly across phase transitions. nih.gov As the temperature of K₂TeBr₆ is varied, changes in the Raman spectrum, such as shifts in peak positions, broadening of bands (changes in FWHM), and variations in relative intensities, are expected. researchgate.netdergipark.org.tr

As the temperature approaches the known phase transition at 434 K, significant changes in the Raman spectrum are anticipated. vulcanchem.com These changes can include:

Peak Shifts: Phonon frequencies typically decrease (red-shift) with increasing temperature due to thermal expansion and anharmonic effects. Discontinuous shifts can mark a first-order phase transition.

Band Broadening: The lifetime of phonon modes decreases at higher temperatures, leading to a broadening of the corresponding Raman bands. Abrupt changes in bandwidth often signal a phase transition.

Splitting or Coalescence of Peaks: Changes in crystal symmetry across a phase transition can cause degenerate modes to split or already split modes to coalesce into a single band, providing clear evidence of the structural change. nih.gov

By monitoring these spectral features as a function of temperature, the dynamic processes and the change in crystal structure associated with the phase transition in potassium hexabromotellurate(IV) can be thoroughly investigated. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for probing the structure and environment of atoms within a molecule. For hexahalotellurate compounds, both proton (¹H) and tellurium-125 (B80016) (¹²⁵Te) NMR provide complementary information.

While potassium hexabromotellurate(IV) (K₂TeBr₆) is an inorganic salt, the hexabromotellurate(IV) anion is frequently used to create organic-inorganic hybrid materials by pairing it with various organic cations. researchgate.net In these hybrid compounds, ¹H NMR spectroscopy is an indispensable tool for confirming the identity and structural integrity of the organic counterion. For instance, studies on hexabromotellurates with counterions like p-toluidinium or 1,2,4-triazolium derivatives utilize ¹H NMR to verify the structure of the organic cation within the crystal lattice. researchgate.net The chemical shifts and coupling patterns in the ¹H NMR spectrum provide a detailed fingerprint of the proton environment in the organic moiety, confirming its protonation state and presence in the final compound. researchgate.netresearchgate.net

The tellurium-125 isotope (¹²⁵Te) is an NMR-active, spin-1/2 nucleus that offers direct insight into the electronic environment of the tellurium atom. huji.ac.ilnorthwestern.edu ¹²⁵Te NMR spectroscopy is particularly well-suited for studying tellurium-containing compounds due to its high natural abundance and the wide range of chemical shifts, which spans approximately 5800 ppm. huji.ac.ilnorthwestern.edu This broad chemical shift range makes the ¹²⁵Te nucleus exceptionally sensitive to subtle changes in its local electronic structure. iaea.org

The ¹²⁵Te chemical shift in the [TeBr₆]²⁻ anion is a direct probe of the electron density and symmetry around the central tellurium atom. Factors such as the nature of the counterion and intermolecular interactions, like chalcogen bonding, can influence the electronic environment and thus the observed chemical shift. researchgate.net For example, ¹²⁵Te NMR has been effectively used to study chalcogen bonding interactions in solution, where changes in the chemical shift can be correlated with the strength of the interaction. researchgate.net Theoretical studies using density functional theory (DFT) have also become crucial in interpreting experimental ¹²⁵Te NMR data, as they can calculate chemical shifts and help assign them to specific electronic structures, though relativistic effects must be considered for accurate predictions. umanitoba.ca Therefore, ¹²⁵Te NMR is a powerful technique for probing the electronic state of tellurium in potassium hexabromotellurate(IV) and related derivatives. northwestern.edu

Table 1: Properties of NMR-Active Tellurium Isotopes

| Property | ¹²⁵Te | ¹²³Te |

|---|---|---|

| Nuclear Spin (I) | 1/2 | 1/2 |

| Natural Abundance (%) | 7.07 | 0.89 |

| Relative Sensitivity | 3.15 × 10⁻² | 1.8 × 10⁻² |

| Absolute Sensitivity | 2.2 × 10⁻³ | 1.56 × 10⁻⁴ |

| Resonance Frequency (at 11.74 T) | 157.98 MHz | 131.04 MHz |

| Chemical Shift Range (ppm) | ~5800 | ~5800 |

| Reference Compound | Me₂Te | Me₂Te |

Data sourced from multiple references. huji.ac.ilnorthwestern.edu

Nuclear Quadrupole Resonance (NQR) Spectroscopy

Nuclear Quadrupole Resonance (NQR) is a solid-state radiofrequency spectroscopic technique that detects the interaction between the electric quadrupole moment of a nucleus and the local electric field gradient (EFG) at its position. du.ac.inwikipedia.org Unlike NMR, NQR does not require an external magnetic field. wikipedia.org It is applicable only to nuclei with a nuclear spin quantum number I ≥ 1, such as the bromine isotopes ⁷⁹Br and ⁸¹Br, which are present in the hexabromotellurate(IV) anion. mdpi.com

The NQR frequency of a halogen nucleus is highly sensitive to the charge distribution in its immediate vicinity, which is dictated by the nature of its chemical bonds. wikipedia.org In ionic compounds, the EFG at the halogen nucleus is low, resulting in a low NQR frequency. Conversely, in a covalent bond, the sharing of electrons creates a significant EFG, leading to a higher NQR frequency.

In hexahalotellurate(IV) anions like [TeBr₆]²⁻, the Te-Br bonds possess a degree of covalent character. NQR spectroscopy of the bromine nuclei (⁷⁹Br and ⁸¹Br) provides a direct experimental measure of this covalency. acs.org The magnitude of the bromine NQR frequency is related to the population of the p-orbitals of the bromine atom. As the covalency of the Te-Br bond increases, more electron density is drawn from the bromine towards the tellurium. This movement of charge reduces the electronic asymmetry at the bromine nucleus, thereby decreasing the EFG and lowering the observed NQR frequency. acs.org Studies have successfully used this principle to investigate the nature of the metal-ligand bonds in various hexahalotellurate(IV) compounds, providing quantitative insights into their covalent character. acs.org This makes NQR a powerful tool for understanding the fundamental bonding properties within the [TeBr₆]²⁻ anion.

Table 2: List of Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Potassium hexabromotellurate(IV) | K₂TeBr₆ |

| Dimethyl telluride | (CH₃)₂Te |

| p-Toluidinium hexabromotellurate | (CH₃C₆H₄NH₃)₂TeBr₆ |

Electronic Structure and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of materials like potassium hexabromotellurate(IV). By approximating the many-body electronic wavefunction with the spatially dependent electron density, DFT allows for accurate predictions of molecular structure and properties.

Geometric Optimization and Vibrational Frequency Predictions

Theoretical studies often begin with the optimization of the molecular geometry to find the most stable arrangement of atoms. For the hexabromotellurate anion ([TeBr₆]²⁻), DFT calculations are used to determine the equilibrium bond lengths and angles. researchgate.net These optimized geometries are crucial for subsequent calculations of other electronic properties.

Following geometric optimization, vibrational frequency analysis is typically performed. q-chem.com This involves calculating the second derivatives of the energy with respect to atomic displacements. The resulting vibrational frequencies can be compared with experimental data from techniques like Infrared (IR) and Raman spectroscopy to validate the accuracy of the computational model. For instance, the characteristic vibrations of the [TeBr₆]²⁻ anion are typically observed in the range of 150–190 cm⁻¹. mdpi.com It is important to perform these calculations at a stationary point on the potential energy surface, which is achieved through geometry optimization at the same level of theory. q-chem.com

Electronic Band Structure and Density of States Analysis

The electronic band structure and density of states (DOS) provide a detailed picture of the electronic energy levels within the material. The band structure plots the energy of the electronic states as a function of their momentum in the crystal lattice, while the DOS represents the number of available electronic states at each energy level. ucsc.edujdftx.org

For materials like potassium hexabromotellurate(IV), which is an insulator, the band structure would show a significant energy gap, known as the band gap, separating the filled valence bands from the empty conduction bands. materialsproject.orgtu-berlin.de The DOS plot complements this by showing a zero density of states within the band gap. jdftx.org Features in the band structure, such as flat bands, correspond to high density of states, indicating localized electronic states. jdftx.org Analysis of the projected density of states (PDOS) can further reveal the contributions of individual atomic orbitals (e.g., Te 5s, 5p; Br 4s, 4p) to the valence and conduction bands.

HOMO-LUMO Gap Determination and Interpretation of Electronic Stability

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter in quantum chemistry that provides insights into the chemical reactivity and kinetic stability of a molecule. mdpi.com A larger HOMO-LUMO gap is generally associated with greater electronic stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.comresearchgate.netnih.gov Conversely, a small gap suggests higher reactivity. researchgate.net

In the context of potassium hexabromotellurate(IV), the HOMO-LUMO gap of the [TeBr₆]²⁻ anion can be calculated using DFT. This value helps in understanding its stability and potential for electronic transitions. physchemres.org The HOMO typically acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org

Analysis of Atomic Partial Charges and Electron Density Distribution

The distribution of electrons within a molecule is not uniform, leading to the concept of atomic partial charges. Various methods exist to calculate these charges from the electron density, including Mulliken population analysis, Natural Bond Orbital (NBO) analysis, and methods based on fitting the electrostatic potential. d-nb.inforesearchgate.net These analyses provide a quantitative measure of the ionic and covalent character of the bonds within the [TeBr₆]²⁻ anion.

Theoretical Models for the Stereochemical Inertness of the Tellurium(IV) Lone Pair

Tellurium(IV) possesses a 5s² lone pair of electrons. In many tellurium(IV) compounds, this lone pair is stereochemically active, meaning it influences the molecular geometry. However, in the case of the octahedral [TeBr₆]²⁻ anion, the lone pair is considered stereochemically inert, as it does not distort the octahedral symmetry.

Several theoretical models have been proposed to explain the stereochemical activity or inactivity of lone pairs in main group elements. The Valence Shell Electron Pair Repulsion (VSEPR) theory provides a simple qualitative model. For a more quantitative understanding, molecular orbital theory is employed.

Chemical Compound Information

| Compound Name |

| Potassium hexabromotellurate(IV) |

| [TeBr₆]²⁻ |

| TeO₂ |

Research Findings Summary

| Section | Key Findings |

| 5.1.1. Geometric Optimization and Vibrational Frequency Predictions | DFT is used to determine the stable octahedral geometry of the [TeBr₆]²⁻ anion. Vibrational frequencies calculated can be compared with experimental IR and Raman data, with characteristic [TeBr₆]²⁻ vibrations in the 150–190 cm⁻¹ range. mdpi.com |

| 5.1.2. Electronic Band Structure and Density of States Analysis | As an insulator, K₂TeBr₆ is expected to have a large band gap separating the valence and conduction bands. materialsproject.orgtu-berlin.de DOS analysis reveals the contributions of Te and Br atomic orbitals to the electronic structure. |

| 5.1.3. HOMO-LUMO Gap Determination and Interpretation of Electronic Stability | The HOMO-LUMO gap of the [TeBr₆]²⁻ anion, calculated via DFT, indicates its electronic stability and resistance to electronic excitation. A large gap signifies high stability. mdpi.comresearchgate.netnih.gov |

| 5.1.4. Analysis of Atomic Partial Charges and Electron Density Distribution | Methods like NBO and Mulliken population analysis quantify the charge distribution, revealing the ionic and covalent nature of the Te-Br bonds. d-nb.inforesearchgate.net |

| 5.2. Semiempirical and Ab Initio Molecular Orbital Theory Applications | Both methods provide insights into the electronic structure. Semiempirical methods are faster for larger systems, while ab initio methods offer higher accuracy for smaller molecules. researchgate.netrsc.orgnih.gov |

| 5.3. Theoretical Models for the Stereochemical Inertness of the Tellurium(IV) Lone Pair | The 5s² lone pair on Te(IV) is stereochemically inert in the octahedral [TeBr₆]²⁻ anion due to its significant s-character and the high symmetry of the molecule. researchgate.netroyalsocietypublishing.orgdiva-portal.org |

Jahn-Teller Effect in the [TeBr₆]²⁻ Anion

The Jahn-Teller effect describes the geometrical distortion of non-linear molecules in degenerate electronic states. This distortion reduces the symmetry and energy of the system. In the context of the potassium hexabromotellurate(IV) complex, the [TeBr₆]²⁻ anion, which has an octahedral geometry in its ground state, is subject to this effect, particularly in its excited states.

Theoretical Treatment of Dynamic Jahn-Teller Distortions in Excited States

While the [TeBr₆]²⁻ anion has a regular octahedral (Oₕ) symmetry in its ground state, theoretical and experimental evidence points to the presence of vibronic coupling between the ground and first excited states, a phenomenon known as the dynamic or second-order Jahn-Teller effect. researchgate.net This effect does not require electronic degeneracy in the ground state but arises from the coupling of at least two electronic states, leading to a reduction in symmetry and a lower energy conformation. nih.gov

In the case of [TeBr₆]²⁻, excitation of a 5s² electron to a 5p orbital results in either a spin-allowed singlet (¹P₁) or a spin-forbidden triplet (³P₀, ³P₁, or ³P₂) excited state. nih.gov The dynamic Jahn-Teller effect in the excited states is responsible for the splitting of absorption bands observed in the electronic spectra. researchgate.net Theoretical models explain this by considering the vibronic coupling to specific vibrational modes. For the [TeBr₆]²⁻ anion, the distortion is primarily attributed to coupling with the eg vibrational mode, which leads to a symmetry reduction from octahedral (Oₕ) to tetragonal (D₄ₕ) at the tellurium center. nih.govescholarship.org

Density functional theory (DFT) and multiconfiguration self-consistent field (MCSCF) calculations have been employed to study the electronic structure of the ground and first excited states of the [TeBr₆]²⁻ anion. researchgate.net These computational methods help in understanding the effects of the cation and halogen atoms on the electronic structure and in classifying the excited states in double point group representation. researchgate.net The theoretical treatment based on the linear interaction, similar to that used for alkali halide phosphors, has been successful in qualitatively understanding the observed spectral features. researchgate.net

The dynamic nature of the Jahn-Teller distortion means that the molecule does not settle into a single distorted geometry but rather fluctuates between equivalent distorted configurations. This dynamic process is crucial for understanding the properties of the excited states.

Correlation between Electronic Structure and Observed Spectroscopic Features

The theoretical understanding of the dynamic Jahn-Teller effect in the [TeBr₆]²⁻ anion provides a direct correlation to its observed spectroscopic features. The electronic absorption spectra of compounds containing the [TeBr₆]²⁻ anion exhibit characteristic A, B, and C bands. escholarship.orgescholarship.org The splitting of these absorption bands, particularly the C-band (¹A₁g → ¹T₁u transition), is a direct consequence of the dynamic Jahn-Teller effect in the excited states. researchgate.netresearchgate.net The magnitude of this splitting has been observed to be proportional to the square root of the temperature at high temperatures, which confirms the dynamic character of the distortion. researchgate.net

The molecular orbital (MO) energy diagram for the [TeBr₆]²⁻ octahedron helps in assigning these absorption bands. escholarship.org The highest occupied molecular orbital (HOMO) is an a₁g state formed by the hybridization of Te 5s and Br 4p orbitals, while the lowest unoccupied molecular orbital (LUMO) is a triply degenerate t₁ᵤσ* orbital. nih.govescholarship.org The "A band" in the absorption spectra is attributed to the HOMO-to-LUMO transition. escholarship.org

Due to the dynamic Jahn-Teller distortion in the excited state, the symmetry is lowered to D₄ₕ. This causes the triply degenerate t₁ᵤ LUMO to split into a singlet a₂ᵤ state and a higher doublet eᵤ state. escholarship.org Similarly, the t₁g HOMO-1 level splits into an a₂g and an eᵤ state. escholarship.org This splitting of the electronic energy levels directly accounts for the observed structure in the absorption spectra.

Infrared and Raman spectroscopy also provide evidence for the vibronic coupling. researchgate.net The unusual intensities of the Jahn-Teller active modes, such as eg and t₂g, in the Raman spectra of [TeBr₆]²⁻ complexes are indicative of this effect. researchgate.net Furthermore, the broad emission band observed in the photoluminescence spectra of materials containing [TeBr₆]²⁻ is also a result of the dynamic Jahn-Teller distortion in the excited state, which leads to a large Stokes shift. nih.gov

The correlation between the theoretically predicted electronic structure and the experimentally observed spectroscopic features is summarized in the table below:

| Spectroscopic Feature | Theoretical Explanation |

| Splitting of absorption bands (e.g., C-band) | Dynamic Jahn-Teller effect in the excited ¹T₁ᵤ state, leading to a reduction in symmetry to D₄ₕ. researchgate.netresearchgate.net |

| Unusual intensity of eg and t₂g Raman modes | Vibronic coupling between the ground and excited electronic states. researchgate.net |

| Broad photoluminescence band | Emission from the dynamic Jahn-Teller distorted excited state. nih.gov |

| Characteristic A, B, and C absorption bands | Transitions from the a₁g (HOMO) to the split t₁ᵤ (LUMO) orbitals. escholarship.orgescholarship.org |

Reactivity and Coordination Chemistry Implications

Potassium Hexabromotellurate(IV) as a Synthetic Precursor

Potassium hexabromotellurate(IV) is a key starting material for the synthesis of other tellurium(IV) compounds. Its utility as a precursor stems from the reactivity of the Te-Br bonds and the ability of the [TeBr₆]²⁻ anion to undergo various reactions. For instance, it is a precursor in the synthesis of vacancy-ordered double perovskites like Cs₂TeBr₆. nih.govacs.org These materials are of interest for their potential applications in optoelectronics and are formed by reacting a tellurium source, such as TeO₂ or TeBr₄, to generate the [TeBr₆]²⁻ ion in solution, which then combines with the desired cation. nih.govacs.org The choice of precursor and solvent can influence the particle size and optical properties of the final product. nih.gov

Furthermore, K₂TeBr₆ is employed in the synthesis of organic-inorganic hybrid materials. By reacting it with organic molecules containing suitable functional groups, new compounds with tailored properties can be created. For example, it has been used to synthesize a hexabromotellurate salt of a triazole ring-containing amino acid. researchgate.net In these syntheses, the [TeBr₆]²⁻ anion often acts as a template or a counterion, facilitating the crystallization of the organic component. researchgate.net The ease of crystallization of the resulting hexabromotellurate salts makes this a favorable synthetic strategy. researchgate.net

Anion Exchange Reactions for Derivatization

The bromide ligands in the [TeBr₆]²⁻ anion can be substituted by other anions, leading to the derivatization of the complex. These anion exchange reactions are a powerful tool for modifying the properties of the resulting compounds. The substitution can be partial or complete, depending on the reaction conditions and the nature of the incoming ligand.

This reactivity allows for the systematic tuning of the electronic and structural properties of the hexahalogenotellurate(IV) system. For example, by introducing other halides, mixed-halide species can be formed, which have different properties compared to the parent hexabromo- or hexachloro-tellurate(IV) complexes.

Formation of Related Hexahalogenotellurates(IV) and Mixed-Halide Species

Potassium hexabromotellurate(IV) is a convenient starting point for the synthesis of other hexahalogenotellurate(IV) complexes and mixed-halide species. The reaction of K₂TeBr₆ with other halide sources can lead to the formation of complexes such as [TeCl₆]²⁻, [TeI₆]²⁻, and mixed-halide anions of the type [TeBrₓCl₆₋ₓ]²⁻ or [TeBrₓI₆₋ₓ]²⁻.

The synthesis of the solid solution [Rb₀.₉₂(NH₄)₀.₀₈]₂TeCl₄Br₂ demonstrates the formation of mixed-halide species. researchgate.net In solution, the reaction of TeO₂ with hydrobromic acid is a common method to generate the [TeBr₆]²⁻ anion, which can then be used to form various hexabromotellurate salts. acs.orgmdpi.comresearchgate.net The formation of polybromide-bromotellurates(IV) has also been reported, where dihalogen units like Br₂ or I₂ are connected to the [TeBr₆]²⁻ building blocks. ras.ru

Role of the [TeBr₆]²⁻ Anion in Stabilizing Complex Cations in Organic Synthesis Contexts

The [TeBr₆]²⁻ anion plays a significant role in stabilizing large and often reactive organic cations, enabling their isolation and characterization in the solid state. Its large size and charge of -2 allow it to act as an effective counterion for a wide variety of organic cations, including those derived from pyridine (B92270) and 1,2,4-triazole (B32235) systems. researchgate.netresearchgate.net

The formation of stable crystalline salts with these complex organic cations is a key application. For instance, the hexabromotellurate anion has been used to crystallize and structurally characterize protonated amino acids containing a triazole ring. researchgate.net In another example, it forms a stable salt with protonated pyridine-2,6-dicarboxylic acid, [(C₇H₆NO₄)₂TeBr₆]·4H₂O, where the structure is stabilized by hydrogen bonding between the organic cation, the anion, and water molecules. researchgate.netresearchgate.net The [TeBr₆]²⁻ anion also facilitates the formation of supramolecular assemblies, such as dumbbell-shaped structures with crown ether-complexed cations like (18C6@Cs)⁺, where the anion is sandwiched between two large cationic units. escholarship.org This stabilizing effect is crucial for the development of new organic-inorganic hybrid materials with potentially interesting physical properties. researchgate.net

Coordination Chemistry with Other Chalcogen Systems (e.g., TeBr₆(Se₂Br₂)₂)

The [TeBr₆]²⁻ anion exhibits interesting coordination chemistry with other chalcogen-containing molecules, particularly those of selenium. A notable example is the formation of the complex anion [TeBr₆(Se₂Br₂)₂]²⁻. researchgate.net In this species, a central, nearly regular [TeBr₆]²⁻ octahedron has its equatorial bromo ligands further coordinated by SeBr₂ molecules. researchgate.net This interaction represents a form of Lewis acid-base chemistry where the bromide ligands of the [TeBr₆]²⁻ anion act as Lewis bases, donating electron density to the selenium atoms of the SeBr₂ or Se₂Br₂ units.

The synthesis of compounds containing the [TeBr₆(Se₂Br₂)₂]²⁻ anion can be achieved through various routes, including the reaction of elemental selenium, tellurium tetrabromide, and an appropriate organic bromide salt, or from elemental selenium, tellurium dioxide, and an onium bromide. researchgate.net The resulting structures can be complex and may even exhibit commensurate and incommensurate phases. researchgate.net This area of research highlights the ability of the hexabromotellurate(IV) anion to participate in chalcogen-chalcogen interactions, leading to the formation of novel and structurally complex inorganic anions.

Advanced Research Directions and Future Perspectives

Rational Design of New Organic-Inorganic Hybrid Hexabromotellurates(IV)

A significant frontier in materials science is the creation of organic-inorganic hybrid materials, which combine the desirable properties of both organic and inorganic components. The rational design of new hybrid materials incorporating the [TeBr₆]²⁻ anion is a promising area of research. By replacing the potassium cations with organic cations, researchers can systematically tune the structural, optical, and electronic properties of the resulting compounds.

The selection of the organic component is crucial. Its size, shape, and functionality can influence the crystal packing, dimensionality of the structure, and the nature of the intermolecular interactions. For instance, the use of large, sterically demanding organic cations can lead to the formation of low-dimensional structures, such as one-dimensional chains or two-dimensional layers of [TeBr₆]²⁻ octahedra. These structural modifications can, in turn, have a profound impact on the material's properties.

Table 1: Examples of Organic Cations for Hybrid Hexabromotellurate(IV) Design

| Cation Name | Chemical Formula | Potential Impact on Structure |

| Methylammonium | CH₃NH₃⁺ | Can form three-dimensional perovskite-like structures. |

| Benzylammonium | C₆H₅CH₂NH₃⁺ | May lead to layered perovskite structures. |

| 1,2,4-Triazolium derivatives | C₂H₄N₃⁺ and substituted analogs | Can participate in hydrogen bonding, influencing crystal packing and stability. researchgate.net |

This approach allows for the fine-tuning of the material's bandgap and photoluminescent properties, opening doors for applications in optoelectronics. The synthesis of novel hexabromotellurates with triazole ring-containing amino acids has been described, highlighting the potential for creating complex hybrid structures with specific functionalities. researchgate.net

High-Pressure Investigations of Structural and Electronic Properties

The application of high pressure is a powerful tool to probe the fundamental properties of materials and to induce novel phase transitions. High-pressure investigations of potassium hexabromotellurate(IV) and related compounds can provide valuable insights into their structural stability, compressibility, and electronic behavior under extreme conditions.

Studies on related vacancy-ordered double perovskites, such as Cs₂TeCl₆, have shown that pressure can induce structural transitions from a cubic to a monoclinic phase at relatively low pressures. researchgate.net These structural changes are often accompanied by significant modifications in the material's optical and electronic properties, including a decrease in the optical bandgap and an enhancement of photoluminescence intensity. researchgate.net Similar pressure-induced phase transitions and property modulations are anticipated for K₂TeBr₆.

High-pressure X-ray diffraction and Raman spectroscopy are key techniques in these investigations, allowing for the in-situ monitoring of changes in the crystal lattice and vibrational modes. Such studies can reveal the mechanisms of phase transitions and provide data for the development of theoretical models that describe the behavior of these materials under compression. The insights gained from high-pressure studies are crucial for understanding the fundamental physics of these materials and for exploring their potential use in high-pressure applications.

Computational Design and Prediction of Novel Tellurate(IV) Architectures

Computational materials science, particularly density functional theory (DFT) calculations, has become an indispensable tool for the design and prediction of new materials. DFT can be employed to investigate the structural, electronic, and vibrational properties of known and hypothetical tellurate(IV) compounds, guiding experimental efforts towards the synthesis of materials with desired functionalities.

Theoretical calculations can predict the stability of different crystal structures, the electronic band structure, and the nature of chemical bonding. For instance, DFT has been used to analyze the structure of protonated [(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid in a hybrid hexabromotellurate, confirming the thermodynamic stability of specific conformers. researchgate.net

Furthermore, computational screening can be used to explore a vast chemical space of potential organic cations for hybrid hexabromotellurates, identifying promising candidates for synthesis. By predicting properties such as bandgap and carrier mobility, these computational approaches can accelerate the discovery of new materials for applications in solar cells and other optoelectronic devices. The combination of theoretical predictions and experimental validation is a powerful strategy for the rational design of novel tellurate(IV) architectures.

Exploration of Structure-Thermochromism Relationships

Thermochromism, the reversible change of color with temperature, is a fascinating property with potential applications in smart windows, sensors, and displays. Several halide perovskites and related compounds exhibit thermochromism, which is often associated with structural phase transitions. rsc.orgillinois.eduresearchgate.netrsc.org

The exploration of the relationship between the crystal structure and the thermochromic behavior in hexabromotellurate(IV) compounds is an active area of research. In many thermochromic materials, the color change is linked to a change in the coordination geometry of the metal center or a modification of the electronic band structure due to temperature-induced lattice distortions. illinois.edu For example, in the double perovskite Cs₂NaFeCl₆, reversible thermochromism is attributed to strong electron-phonon coupling and local octahedral distortions, which alter the electronic structure without a bulk structural phase transition. rsc.org

By systematically varying the A-site cation (in A₂TeBr₆ compounds) and studying the resulting changes in crystal structure and thermochromic properties, researchers can establish clear structure-property relationships. This understanding is crucial for the rational design of new thermochromic materials with tailored transition temperatures and color contrasts. Techniques such as variable-temperature X-ray diffraction, differential scanning calorimetry, and UV-visible spectroscopy are essential for characterizing these materials and elucidating the mechanisms of their thermochromic behavior.

Integration into Functional Materials Research (Excluding Prohibited Properties)

The unique properties of potassium hexabromotellurate(IV) and its derivatives make them promising candidates for integration into a variety of functional materials. Research is focused on harnessing their tunable electronic and optical properties for various applications.

One area of interest is their potential use in optoelectronic devices. The ability to tune the bandgap of hybrid hexabromotellurates by changing the organic cation makes them attractive for light-absorbing or light-emitting applications. Lead-free tellurium-based double perovskites have shown tunable band gaps and long carrier diffusion lengths, which are desirable characteristics for materials used in photodetectors and tandem solar cells. kaust.edu.sa

Furthermore, the responsiveness of these materials to external stimuli like temperature and pressure opens up possibilities for their use in sensing applications. The structural changes associated with phase transitions can lead to measurable changes in their electrical or optical properties, forming the basis for sensor devices. As research continues to uncover the full potential of these materials, their integration into advanced functional systems is expected to grow.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for potassium hexabromotellurate(IV), and how do reaction conditions influence yield and purity?

- Methodological Answer : Potassium hexabromotellurate(IV) is typically synthesized via reaction of tellurium(IV) dioxide with hydrobromic acid in acetic acid, followed by cation exchange. For example, describes dissolving TeO₂ in HBr (48% aqueous) under reflux, then adding potassium bromide to precipitate the product. Yield optimization requires stoichiometric control (TeO₂:HBr molar ratio ~1:6) and slow cooling to enhance crystallinity . Purity is verified via elemental analysis (Br/Te ratio) and FT-IR to confirm absence of residual HBr .

Q. Which spectroscopic techniques are critical for characterizing the octahedral geometry of [TeBr₆]²⁻ anions?

- Methodological Answer :

- XRD : Resolves Te–Br bond lengths (typically 2.68–2.71 Å) and octahedral distortion angles (e.g., 87.5°–92.4° deviations from 90° in centrosymmetric structures) .

- FT-IR/Raman : Identify symmetric/asymmetric Br–Te–Br stretching modes (200–300 cm⁻¹) and validate absence of Te–O bonds (if hydrolysis occurs) .

- NMR : Limited utility for the anion but crucial for organic cations (e.g., triazolium protons at δ 8.5–9.5 ppm in DMSO-d₆) .

Q. How do hydrogen-bonding interactions between [TeBr₆]²⁻ and organic cations influence crystal packing?

- Methodological Answer : Hirshfeld surface analysis (e.g., CrystalExplorer) quantifies N–H···Br interactions (55–60% contribution in triazolium salts) that stabilize layered perovskite-like structures. For example, in (C₄H₇N₂)₂TeBr₆, N···Br distances of 3.22–3.46 Å correlate with packing along the [101] crystallographic direction .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental (XRD) and computational (DFT) Te–Br bond lengths?

- Methodological Answer :

- Step 1 : Compare XRD-derived bond lengths (e.g., 2.681 Å in ammonium hexabromotellurate) with DFT-optimized geometries (B3LYP/def2-TZVP level). Discrepancies >0.02 Å suggest lattice strain or solvent effects .

- Step 2 : Use bond valence sum (BVS) analysis: . Deviations from ideal valence (e.g., s < 0.85) indicate underbonding due to steric effects from organic cations .

Q. What strategies improve crystallinity in hybrid perovskites containing [TeBr₆]²⁻ and heterocyclic cations?

- Methodological Answer :

- Solvent Selection : Use high-boiling solvents (e.g., DMSO) for slow evaporation, enhancing long-range order. reports improved crystal growth at 333 K with DMSO .

- Cation Design : Bulky cations (e.g., 5-phenylamino-triazolium) reduce anion-cation charge density mismatch, minimizing lattice defects. notes 75% crystallinity improvement with carboxymethyl-substituted triazolium vs. simpler cations .

Q. How do thermal analysis (TGA/DSC) and vibrational spectroscopy correlate to assess decomposition pathways?

- Methodological Answer :

- TGA : Mass loss at 150–200°C corresponds to organic cation decomposition (e.g., 5-amino-triazolium), while >300°C indicates [TeBr₆]²⁻ breakdown to TeO₂ and Br₂. reports 98% mass retention below 150°C in hydrated salts .

- FT-IR : Post-TGA residues should lack organic C–H/N–H stretches (2800–3400 cm⁻¹) but retain Te–Br modes if partial stability exists .

Q. What computational approaches validate the electronic structure and optoelectronic properties of [TeBr₆]²⁻-based hybrids?

- Methodological Answer :

- DFT : Calculate bandgap (e.g., ~2.1 eV for triazolium salts using PBE0 functional) and compare with UV-Vis absorption edges (e.g., λₐ₆ₛ = 400–450 nm). shows <0.2 eV deviation between theory and experiment .

- DOS Analysis : Identify organic cation contributions to valence band (e.g., triazolium N–p orbitals) and [TeBr₆]²⁻ contributions to conduction band (Te-5s/Br-4p hybridization) .

Data Contradiction Analysis

Q. Conflicting reports on [TeBr₆]²⁻ stability in aqueous vs. non-aqueous media: How to design experiments for clarity?

- Methodological Answer :

- Controlled Hydrolysis Test : Dissolve 0.1 mmol of K₂[TeBr₆] in H₂O (pH 7) and DMSO, monitor via UV-Vis (240 nm for [TeBr₆]²⁻ → 270 nm for [TeBr₅(H₂O)]⁻ at 24 hrs) .

- XRD Post-Exposure : Compare lattice parameters before/after solvent treatment. notes 2% unit cell expansion in hydrated salts, indicating partial hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.